molecular formula C8H6FN B3337259 2-Fluorobenzylisocyanide CAS No. 602261-90-5

2-Fluorobenzylisocyanide

Cat. No. B3337259
M. Wt: 135.14 g/mol
InChI Key: MCNREKRSJDEJPJ-UHFFFAOYSA-N
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Description

2-Fluorobenzylisocyanide is a chemical compound with the molecular formula C8H6FN . It is a member of the isocyanide family, which are organic compounds that contain the -N≡C functional group .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzylisocyanide can be analyzed using various techniques. Tools like ChemSpider and MolView allow for the visualization and analysis of molecular structures . These platforms can provide insights into the 3D structure of the molecule, its atomic composition, and other relevant structural details.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluorobenzylisocyanide can be determined using various analytical techniques . These properties may include its melting point, boiling point, density, solubility, and reactivity.

Safety And Hazards

The safety and hazards associated with 2-Fluorobenzylisocyanide would be determined based on its physical and chemical properties, as well as its reactivity. General safety data sheets provide information on handling, storage, and disposal of chemical substances . Additionally, the Control of Substances Hazardous to Health (COSHH) provides guidelines on managing hazardous substances at work .

Future Directions

The future directions for research on 2-Fluorobenzylisocyanide would depend on its potential applications. For instance, if it shows promise in a particular field such as medicinal chemistry or materials science, future research might focus on optimizing its synthesis, improving its properties, or exploring new applications .

properties

IUPAC Name

1-fluoro-2-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNREKRSJDEJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374567
Record name 2-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzylisocyanide

CAS RN

602261-90-5
Record name 1-Fluoro-2-(isocyanomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602261-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 602261-90-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobenzylisocyanide
Reactant of Route 2
2-Fluorobenzylisocyanide

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